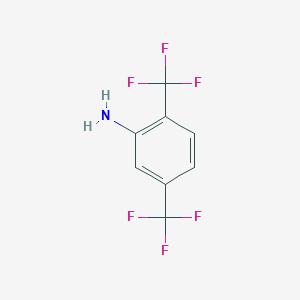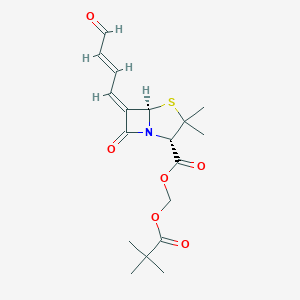
Methylene-6-(3-formylallylidene)penicillanate pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylene-6-(3-formylallylidene)penicillanate pivalate, also known as MFP, is a synthetic antibiotic compound that has been extensively studied for its potential use in treating various bacterial infections. MFP belongs to the class of β-lactam antibiotics, which are characterized by the presence of a β-lactam ring in their molecular structure.
Mecanismo De Acción
Methylene-6-(3-formylallylidene)penicillanate pivalate works by inhibiting the bacterial cell wall synthesis, which is essential for the survival of bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the transpeptidation reaction, leading to the inhibition of cell wall synthesis and ultimately, bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to have low toxicity and is well-tolerated in animal studies. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be rapidly absorbed and distributed in the body, with a half-life of approximately 1 hour. Methylene-6-(3-formylallylidene)penicillanate pivalate is primarily excreted through the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene-6-(3-formylallylidene)penicillanate pivalate has several advantages for lab experiments, including its broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. However, Methylene-6-(3-formylallylidene)penicillanate pivalate has some limitations, including its instability in acidic conditions and its susceptibility to degradation by β-lactamases.
Direcciones Futuras
There are several future directions for research on Methylene-6-(3-formylallylidene)penicillanate pivalate, including the development of more stable analogs of Methylene-6-(3-formylallylidene)penicillanate pivalate that are resistant to degradation by β-lactamases, the evaluation of the efficacy of Methylene-6-(3-formylallylidene)penicillanate pivalate in animal models of bacterial infections, and the investigation of the potential use of Methylene-6-(3-formylallylidene)penicillanate pivalate in combination with other antibiotics to enhance its antibacterial activity.
Conclusion:
In conclusion, Methylene-6-(3-formylallylidene)penicillanate pivalate is a synthetic antibiotic compound that has shown promise for its potential use in treating various bacterial infections. Methylene-6-(3-formylallylidene)penicillanate pivalate has a broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. Further research is needed to fully understand the potential of Methylene-6-(3-formylallylidene)penicillanate pivalate as an antibacterial agent and to develop more stable analogs that are resistant to degradation by β-lactamases.
Métodos De Síntesis
Methylene-6-(3-formylallylidene)penicillanate pivalate is synthesized by the reaction between 6-aminopenicillanic acid and 3-formylallyl chloride in the presence of a base catalyst, followed by the addition of methylene pivaloyl chloride. The resulting compound is then purified using various chromatographic techniques to obtain pure Methylene-6-(3-formylallylidene)penicillanate pivalate.
Aplicaciones Científicas De Investigación
Methylene-6-(3-formylallylidene)penicillanate pivalate has been extensively studied for its potential use in treating various bacterial infections, including those caused by multidrug-resistant bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.
Propiedades
Número CAS |
142449-95-4 |
|---|---|
Nombre del producto |
Methylene-6-(3-formylallylidene)penicillanate pivalate |
Fórmula molecular |
C18H23NO6S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl (2S,5R,6Z)-3,3-dimethyl-7-oxo-6-[(E)-4-oxobut-2-enylidene]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H23NO6S/c1-17(2,3)16(23)25-10-24-15(22)12-18(4,5)26-14-11(8-6-7-9-20)13(21)19(12)14/h6-9,12,14H,10H2,1-5H3/b7-6+,11-8-/t12-,14+/m0/s1 |
Clave InChI |
GCENSIWSRGSXJV-NNIBJMICSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)/C(=C\C=C\C=O)/C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
SMILES |
CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
SMILES canónico |
CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
Sinónimos |
methylene-6-(3-formylallylidene)penicillanate pivalate MFAPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



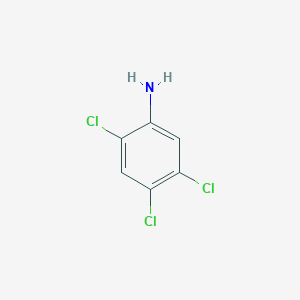
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
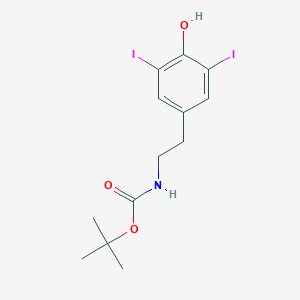
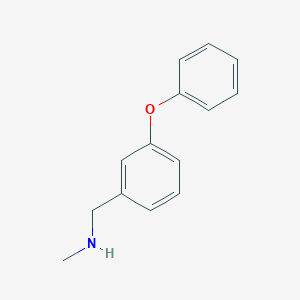
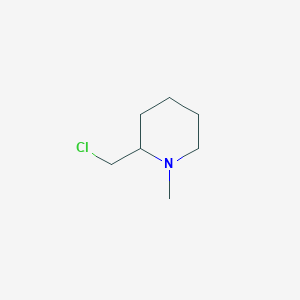
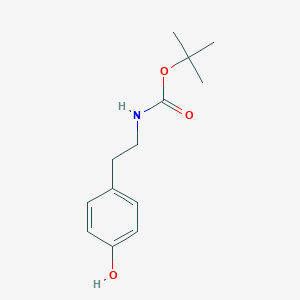
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
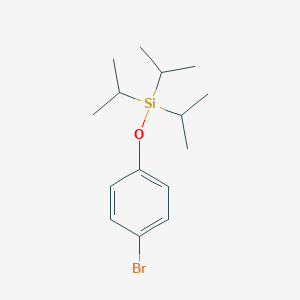
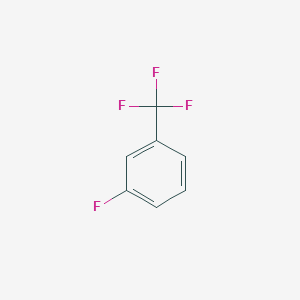
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
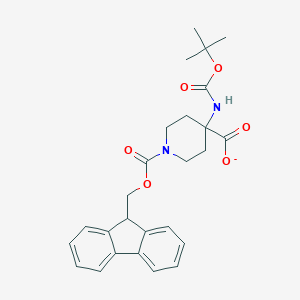

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
